Cas no 2091683-62-2 (2-Bromo-5-(2-fluoro-2-propyl)pyridine)
2-Bromo-5-(2-fluoro-2-propyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-(2-fluoro-2-propyl)pyridine
- 2-Bromo-5-(2-fluoropropan-2-yl)pyridine
- SY128733
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- MDL: MFCD30012386
- Inchi: 1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3
- InChI Key: UZPBLOISCJTAIW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)C(C)(C)F
Computed Properties
- Exact Mass: 216.99
- Monoisotopic Mass: 216.99
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
2-Bromo-5-(2-fluoro-2-propyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y11645-5g |
2-Bromo-5-(2-fluoro-2-propyl)pyridine |
2091683-62-2 | 95% | 5g |
¥6909.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y11645-1g |
2-Bromo-5-(2-fluoro-2-propyl)pyridine |
2091683-62-2 | 95% | 1g |
¥2559.0 | 2024-07-16 | |
| Chemenu | CM121094-1g |
2-Bromo-5-(2-fluoro-2-propyl)pyridine |
2091683-62-2 | 95% | 1g |
$213 | 2021-08-06 | |
| Chemenu | CM121094-5g |
2-Bromo-5-(2-fluoro-2-propyl)pyridine |
2091683-62-2 | 95% | 5g |
$574 | 2021-08-06 | |
| Ambeed | A877585-1g |
2-Bromo-5-(2-fluoropropan-2-yl)pyridine |
2091683-62-2 | 95% | 1g |
$212.0 | 2024-07-28 | |
| Chemenu | CM121094-1g |
2-Bromo-5-(2-fluoro-2-propyl)pyridine |
2091683-62-2 | 95% | 1g |
$213 | 2023-02-17 | |
| Chemenu | CM121094-5g |
2-Bromo-5-(2-fluoro-2-propyl)pyridine |
2091683-62-2 | 95% | 5g |
$574 | 2023-02-17 | |
| eNovation Chemicals LLC | D685459-0.1g |
2-Bromo-5-(2-fluoro-2-propyl)pyridine |
2091683-62-2 | 95% | 0.1g |
$100 | 2024-07-20 | |
| eNovation Chemicals LLC | D685459-1g |
2-Bromo-5-(2-fluoro-2-propyl)pyridine |
2091683-62-2 | 95% | 1g |
$230 | 2025-02-21 | |
| eNovation Chemicals LLC | D685459-0.25g |
2-Bromo-5-(2-fluoro-2-propyl)pyridine |
2091683-62-2 | 95% | 0.25g |
$100 | 2025-02-21 |
2-Bromo-5-(2-fluoro-2-propyl)pyridine Suppliers
2-Bromo-5-(2-fluoro-2-propyl)pyridine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-Bromo-5-(2-fluoro-2-propyl)pyridine
Professional Introduction to 2-Bromo-5-(2-fluoro-2-propyl)pyridine (CAS No. 2091683-62-2)
2-Bromo-5-(2-fluoro-2-propyl)pyridine, with the CAS number 2091683-62-2, is a significant compound in the realm of pharmaceutical and chemical research. This pyridine derivative has garnered attention due to its versatile structural features and potential applications in drug development. The compound's molecular structure, featuring both bromine and fluorine substituents, makes it a valuable intermediate in synthesizing various bioactive molecules.
The presence of a bromine atom at the 2-position and a 2-fluoro-2-propyl group at the 5-position introduces unique reactivity that can be exploited in medicinal chemistry. Such structural motifs are often employed to enhance binding affinity and metabolic stability in drug candidates. Recent studies have highlighted the utility of this compound in designing novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases.
In the context of modern drug discovery, 2-Bromo-5-(2-fluoro-2-propyl)pyridine has been explored as a key building block for small-molecule inhibitors. Its brominated pyridine core allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex scaffolds. These reactions are pivotal in generating libraries of compounds for high-throughput screening, a cornerstone of contemporary pharmacological research.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases like cancer. By incorporating the bromo and fluoroalkyl groups into kinase inhibitors, researchers aim to improve selectivity and reduce off-target effects. Preliminary data suggest that derivatives of 2-Bromo-5-(2-fluoro-2-propyl)pyridine exhibit promising activity against specific kinases, making them attractive candidates for further optimization.
The fluorine atom in the molecule plays a crucial role in modulating pharmacokinetic properties. Fluorinated pyridines are known to enhance lipophilicity and binding affinity, which can translate into improved drug bioavailability and duration of action. This feature has been leveraged in the development of antiviral and antibacterial agents, where fluorinated compounds often demonstrate enhanced efficacy.
Furthermore, the propyl group at the 5-position adds another layer of complexity to the compound's reactivity. It can serve as a handle for further derivatization, allowing chemists to fine-tune properties such as solubility and cell permeability. This flexibility is particularly valuable in medicinal chemistry, where optimizing multiple parameters is essential for achieving clinical success.
Recent advances in computational chemistry have also contributed to the study of 2-Bromo-5-(2-fluoro-2-propyl)pyridine. Molecular modeling techniques enable researchers to predict binding modes and interactions with biological targets with high precision. These insights are instrumental in guiding synthetic efforts and prioritizing compounds for experimental validation. By integrating experimental data with computational predictions, scientists can accelerate the discovery process significantly.
The compound's potential extends beyond oncology and infectious diseases. Emerging research indicates its utility in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. The pyridine scaffold is a common feature in many neuroactive compounds, and modifications at specific positions can lead to enhanced therapeutic effects. Ongoing studies are exploring how variations in the bromo and fluoroalkyl substituents influence biological activity.
In conclusion, 2-Bromo-5-(2-fluoro-2-propyl)pyridine (CAS No. 2091683-62-2) represents a compelling scaffold for pharmaceutical innovation. Its unique structural features offer opportunities for designing next-generation drugs with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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